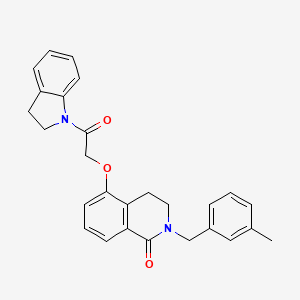5-(2-(indolin-1-yl)-2-oxoethoxy)-2-(3-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one
CAS No.: 850907-44-7
Cat. No.: VC5166249
Molecular Formula: C27H26N2O3
Molecular Weight: 426.516
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 850907-44-7 |
|---|---|
| Molecular Formula | C27H26N2O3 |
| Molecular Weight | 426.516 |
| IUPAC Name | 5-[2-(2,3-dihydroindol-1-yl)-2-oxoethoxy]-2-[(3-methylphenyl)methyl]-3,4-dihydroisoquinolin-1-one |
| Standard InChI | InChI=1S/C27H26N2O3/c1-19-6-4-7-20(16-19)17-28-14-13-22-23(27(28)31)9-5-11-25(22)32-18-26(30)29-15-12-21-8-2-3-10-24(21)29/h2-11,16H,12-15,17-18H2,1H3 |
| Standard InChI Key | GGJYFNJORRTUOG-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)CN2CCC3=C(C2=O)C=CC=C3OCC(=O)N4CCC5=CC=CC=C54 |
Introduction
The compound 5-(2-(indolin-1-yl)-2-oxoethoxy)-2-(3-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one belongs to a class of heterocyclic molecules often studied for their pharmacological and chemical properties. This compound combines structural motifs from indole, isoquinoline, and benzyl derivatives, which are commonly associated with biological activity.
Structural Overview:
-
Indoline Fragment: The indolin-1-yl group is a bicyclic structure derived from indole, known for its role in many bioactive compounds.
-
Isoquinoline Core: The dihydroisoquinolinone unit is a partially saturated heterocyclic compound that serves as a backbone for numerous alkaloids.
-
Benzyl Substitution: The 3-methylbenzyl group contributes hydrophobic interactions and enhances binding affinity in biological systems.
-
Ester Linkage: The oxoethoxy group bridges the indoline and isoquinoline moieties, potentially increasing molecular flexibility.
Synthesis Pathways
The synthesis of this compound likely involves multistep organic reactions combining:
-
Formation of the Isoquinoline Core: Starting from precursors like benzylamines or phenylethylamines through Pictet-Spengler cyclization.
-
Indole Derivative Integration: Functionalization of indole at the nitrogen atom to introduce the oxoethoxy linkage.
-
Final Coupling Step: Attachment of the 3-methylbenzyl group via nucleophilic substitution or reductive alkylation.
Challenges in Synthesis:
-
Maintaining regioselectivity during functionalization.
-
Achieving high yields in coupling reactions due to steric hindrance from bulky substituents.
Pharmacological Activity
Compounds with similar structures are known for their diverse biological activities:
-
Anticancer Properties: Isoquinoline derivatives are often cytotoxic to tumor cells by targeting DNA or enzymes involved in replication.
-
Antimicrobial Activity: Indole-based molecules frequently exhibit antibacterial or antifungal properties.
-
Neurological Effects: Isoquinolines can act on neurotransmitter pathways, making them candidates for treating neurodegenerative diseases.
Drug Design
The combination of indole and isoquinoline scaffolds provides a versatile framework for designing drugs targeting multiple pathways:
-
Enhancing hydrophobic interactions with proteins.
-
Increasing cell permeability due to lipophilic benzyl groups.
Chemical Research
This compound could serve as an intermediate in synthesizing more complex molecules or as a probe in structure-function studies.
Spectroscopic Characterization
To confirm its structure and purity, the following techniques are essential:
-
NMR Spectroscopy:
-
Proton (H) and carbon (C) NMR to identify chemical shifts corresponding to aromatic and aliphatic regions.
-
Key signals include those from the indole NH, isoquinoline CH groups, and benzyl protons.
-
-
Mass Spectrometry (MS):
-
Molecular ion peak to confirm molecular weight ().
-
Fragmentation patterns revealing cleavage at ester and benzyl linkages.
-
-
Infrared Spectroscopy (IR):
-
Characteristic peaks for carbonyl groups (C=O stretch ~1700 cm).
-
Aromatic C-H stretches (~3000 cm).
-
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume